Diéthanolamine-d8

Vue d'ensemble

Description

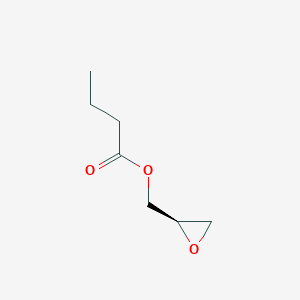

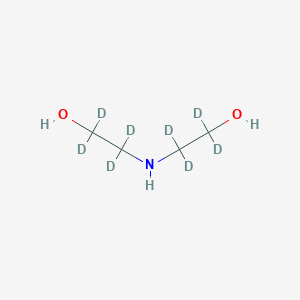

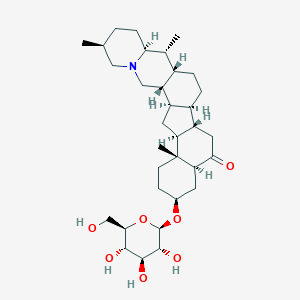

Bis(2-hydroxyethyl)-D8-amine is a deuterated derivative of bis(2-hydroxyethyl)amine, where the hydrogen atoms are replaced with deuterium

Applications De Recherche Scientifique

Chemistry: Bis(2-hydroxyethyl)-D8-amine is used as a precursor in the synthesis of various deuterated compounds. It is also used in studies involving isotopic labeling.

Biology: In biological research, bis(2-hydroxyethyl)-D8-amine is used in metabolic studies to trace biochemical pathways due to its deuterium content.

Medicine: The compound is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.

Industry: In the industrial sector, bis(2-hydroxyethyl)-D8-amine is used in the production of deuterated polymers and other materials with unique properties.

Mécanisme D'action

Target of Action

Diethanolamine-d8, also known as Bis(2-hydroxyethyl)-D8-amine, is a versatile compound used in various applicationsIn the context of chemical mechanical polishing (cmp) processes, it targets cobalt surfaces . In biological systems, it has been suggested to interact with Toll-like receptor 4, playing roles in innate immunity and the development of adaptive immune responses .

Mode of Action

In CMP processes, Diethanolamine-d8 interacts with cobalt surfaces in a concentration-dependent manner. At low concentrations, it accelerates the polishing process via its auxiliary complexing effect, leading to higher removal rates and larger corrosion current densities . Conversely, at higher concentrations, it acts as a corrosion inhibitor, forming a stable passive layer on cobalt surfaces, thereby moderating material removal rates, removal selectivity, and surface roughness .

Biochemical Pathways

It has been suggested to play a role in the synthesis of amides, polymerization reactions, and the synthesis of heterocycles, crown ethers, mannich bases, and ionic liquids . In the context of cannabinoid ethers, it’s suggested that Diethanolamine-d8 might be involved in the modulation of the Toll-like receptor 4-mediated signaling pathways .

Pharmacokinetics

It’s known that diethanolamine-d8 is a derivative of diethanolamine, which is a precursor of n-nitrosodiethanolamine, an animal carcinogen . More research is needed to fully understand the pharmacokinetics of Diethanolamine-d8.

Result of Action

The molecular and cellular effects of Diethanolamine-d8 are context-dependent. In CMP processes, it can lead to changes in the surface quality of cobalt, affecting the manufacturing of multilevel metal interconnection structures . In biological systems, it’s suggested to have immunostimulatory activity . .

Action Environment

The action, efficacy, and stability of Diethanolamine-d8 can be influenced by various environmental factors. For instance, in CMP processes, the pH of the slurry can affect its action . In biological systems, the concentration of Diethanolamine-d8 can significantly impact its effects . Furthermore, it’s important to note that Diethanolamine-d8 can be found in various consumer products and industrial applications, and its effects can be influenced by the specific conditions of these environments .

Analyse Biochimique

Biochemical Properties

Diethanolamine-d8 plays a role in biochemical reactions, particularly in the metabolism of choline. It has been observed that Diethanolamine-d8 can be phosphorylated to phospho-Diethanolamine-d8 at the expense of choline . This suggests that Diethanolamine-d8 interacts with enzymes involved in choline metabolism, potentially influencing the concentrations of choline and phosphocholine within cells .

Cellular Effects

In studies conducted on mouse neural precursor cells, it was found that exposure to Diethanolamine led to reduced cell proliferation and increased apoptosis . The uptake of choline into cells was also reduced, resulting in diminished intracellular concentrations of choline and phosphocholine . These findings suggest that Diethanolamine-d8 may have similar effects on various types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The effects of Diethanolamine-d8 are likely mediated by its interaction with choline transport into neural precursor cells and by altered metabolism of choline . In choline kinase assays, it was observed that Diethanolamine can be phosphorylated to phospho-Diethanolamine at the expense of choline . This suggests that Diethanolamine-d8 may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Given its role in choline metabolism and its potential impact on cell proliferation and apoptosis , it is plausible that the product’s stability, degradation, and long-term effects on cellular function could be observed in in vitro or in vivo studies.

Metabolic Pathways

Diethanolamine-d8 is involved in the metabolic pathways of choline. It has been observed that Diethanolamine can be phosphorylated to phospho-Diethanolamine at the expense of choline . This suggests that Diethanolamine-d8 interacts with enzymes involved in choline metabolism, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Given its hydrophilic nature and its role in choline metabolism , it is plausible that it interacts with transporters or binding proteins, influencing its localization or accumulation within cells.

Subcellular Localization

Given its role in choline metabolism , it is plausible that it is directed to specific compartments or organelles where choline metabolism occurs

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl)-D8-amine typically involves the reaction of deuterated ethylene oxide with deuterated ammonia. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen with deuterium.

Industrial Production Methods: Industrial production of bis(2-hydroxyethyl)-D8-amine involves large-scale reactions using deuterated ethylene oxide and deuterated ammonia. The process is optimized to maximize yield and purity, often involving multiple purification steps such as distillation and crystallization.

Types of Reactions:

Oxidation: Bis(2-hydroxyethyl)-D8-amine can undergo oxidation reactions to form corresponding oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products:

Oxidation: Formation of oxides and ketones.

Reduction: Formation of simpler amines.

Substitution: Formation of substituted amine derivatives.

Comparaison Avec Des Composés Similaires

- Bis(2-hydroxyethyl)amine

- Bis(2-hydroxyethyl)terephthalate

- Bis(2-hydroxyethyl)disulfide

Comparison: Bis(2-hydroxyethyl)-D8-amine is unique due to its deuterium content, which imparts different physical and chemical properties compared to its non-deuterated counterparts. This uniqueness makes it valuable in research and industrial applications where isotopic labeling and altered reaction kinetics are desired.

Propriétés

IUPAC Name |

1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCBWPMODOFKDW-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

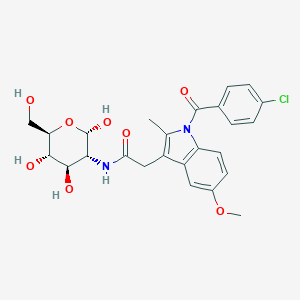

![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)